4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Overview
Description
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid , also known by its chemical formula C₉H₇N₃O₄ , is a compound with intriguing properties. Its molecular weight is approximately 221.17 g/mol . This acid features a fused triazolidine ring and a benzoic acid moiety, making it an interesting subject for study.
Physical And Chemical Properties Analysis
Scientific Research Applications
Supramolecular Assembly
4-Aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, including derivatives like 4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, demonstrate the ability to form two-dimensional supramolecular assemblies. These assemblies are facilitated by intermolecular hydrogen bonding between acid or amide and urazole groups, as well as dipole-dipole interactions between carbonyl groups and hydrogen atoms of phenyl rings. This feature is significant in the development of materials with specific molecular architectures (Seidel et al., 1995).
Polymer Dynamics
The incorporation of 4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzoic acid into polymers, such as in 1,4-polybutadiene, leads to the formation of supramolecular aggregates. These aggregates significantly influence the molecular dynamics and mobility of the polymer backbone, as revealed by Deuteron nuclear magnetic resonance (2H NMR) spectroscopy. This application is crucial in designing new materials with tailored mechanical and dynamic properties (Dardin et al., 1993).
Molecular Self-Assembly
The derivative of urazoylbenzoic acid, which includes 4-(1-but-1-en-3-yl-3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, has been shown to form association polymers via intermolecular hydrogen bonding. This self-assembly process is critical in the development of materials with specific functionalities and structural properties, as evidenced by X-ray structural analysis (Hilger et al., 1992).
Supramolecular Networks in Thermoplastic Elastomers
4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid units in functionalized polybutadienes act as effective junction zones, forming thermoplastic elastomers. The molecular scale dynamics of these structures have been analyzed using 2H-NMR, showing distinct mobility characteristics in different environments. This research provides insights into designing elastomers with specific mechanical properties (Dardin et al., 1995).
Adsorption Behavior of Functionalized Polymers
Functionalized polymers containing 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid show unique adsorption and desorption behaviors, particularly when interacting with surfaces like silicon wafers. This property is crucial for applications in materials science and surface chemistry, where controlled adsorption is essential (Siqueira et al., 1996).
Safety and Hazards
properties
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,10,15)(H,11,16)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBYKGYCWFRLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712164 | |
Record name | 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |
CAS RN |
52203-73-3 | |
Record name | 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.